molecular formula C8H17ClN2O B13467968 3,3-Dimethylpiperidine-4-carboxamide hydrochloride

3,3-Dimethylpiperidine-4-carboxamide hydrochloride

Cat. No.: B13467968
M. Wt: 192.68 g/mol
InChI Key: JQOWIPMGKLYITP-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidine-4-carboxamide hydrochloride is a piperidine derivative with a carboxamide group at the 4-position and two methyl substituents at the 3-position of the piperidine ring. The compound’s stereochemistry and substituent arrangement influence its physicochemical properties, such as solubility and receptor binding affinity.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

3,3-dimethylpiperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-8(2)5-10-4-3-6(8)7(9)11;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H

InChI Key

JQOWIPMGKLYITP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1C(=O)N)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylpiperidine-4-carboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of Methyl Groups: The methyl groups at the 3-position can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group at the 4-position can be introduced through the reaction of the piperidine derivative with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 3,3-Dimethylpiperidine-4-amine.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

3,3-Dimethylpiperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular characteristics of 3,3-dimethylpiperidine-4-carboxamide hydrochloride with similar piperidine-based derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups Reference
3,3-Dimethylpiperidine-4-carboxamide HCl C₈H₁₅ClN₂O ~198.67 (calc.) 3,3-dimethyl (piperidine) Carboxamide (4-position)
Piperidine-4-carboxamide HCl C₆H₁₁ClN₂O ~178.62 (calc.) None Carboxamide (4-position)
1-Methylpiperidine-4-carboxamide C₇H₁₃N₂O 141.19 Methyl (1-position) Carboxamide (4-position)
N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide diHCl C₁₁H₂₅Cl₂N₃O 286.24 Dimethylamino propyl (N-substituent) Carboxamide (4-position)
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy (4-position) Ether linkage
3-Fluoropiperidine-4-carboxylic acid HCl C₆H₁₁ClFNO₂ 183.61 Fluorine (3-position) Carboxylic acid (4-position)

Notes:

  • The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl introduces significant hydrophobicity, which may enhance blood-brain barrier penetration compared to carboxamide derivatives .

Pharmacological and Toxicological Profiles

Limited data are available for direct comparisons, but inferences can be drawn from substituent effects:

Bioactivity: N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide diHCl () features a dimethylamino propyl chain, which may enhance interactions with amine receptors (e.g., serotonin or dopamine receptors) due to its basicity . 4-(Diphenylmethoxy)piperidine HCl is structurally similar to antihistamines or antipsychotics, where the diphenylmethoxy group is critical for receptor antagonism .

Toxicity: Most analogs lack comprehensive toxicological data. The dihydrochloride salt form (e.g., ) may improve aqueous solubility but could increase renal toxicity compared to monohydrochloride salts .

Physicochemical Properties

Property 3,3-Dimethylpiperidine-4-carboxamide HCl Piperidine-4-carboxamide HCl 4-(Diphenylmethoxy)piperidine HCl
Water Solubility Moderate (predicted) High Low (hydrophobic substituent)
LogP (Partition Coefficient) ~1.2 (estimated) ~0.5 ~3.8 (estimated)
Stability Stable under refrigeration Similar Sensitive to light and heat

Sources: Predicted values based on substituent contributions .

Biological Activity

3,3-Dimethylpiperidine-4-carboxamide hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied in the context of pharmacology and medicinal chemistry due to its interactions with various biological targets.

Chemical Structure and Properties

  • Chemical Formula : C8H16ClN2O
  • Molecular Weight : 192.68 g/mol
  • IUPAC Name : this compound

The structural features of this compound contribute to its biological activity, particularly the presence of the piperidine ring, which is a common motif in many bioactive compounds.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of specific kinases, including anaplastic lymphoma kinase (ALK), showing an IC50 value of 0.174 μM in assays .
  • Receptor Modulation : It may also interact with receptors involved in neurotransmission and cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies .
  • Structure-Activity Relationship (SAR) : Modifications in the structure can enhance potency against specific cancer types by improving binding affinity to target proteins involved in tumor growth .

Neuroprotective Effects

Piperidine derivatives have been explored for their neuroprotective properties:

  • Alzheimer's Disease Models : Compounds similar to this compound have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease pathology . This inhibition is crucial for increasing acetylcholine levels in the brain, potentially improving cognitive function.

Case Study: Anticancer Efficacy

A study investigated the effects of a piperidine derivative on FaDu hypopharyngeal tumor cells. The compound exhibited significant cytotoxicity compared to the standard drug bleomycin, suggesting that structural modifications can enhance therapeutic efficacy against specific cancer types .

Table of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionALK inhibitor (IC50 = 0.174 μM)
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveAChE and BuChE inhibition
AntimicrobialPotential antimicrobial properties

Q & A

Q. What are the standard synthetic routes for 3,3-Dimethylpiperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of precursor piperidine derivatives. For example, a two-step approach may include:

Amidation : Reacting 3,3-dimethylpiperidine-4-carboxylic acid with an activating agent (e.g., thionyl chloride) to form the acid chloride, followed by reaction with ammonia.

Salt Formation : Neutralizing the free base with hydrochloric acid to yield the hydrochloride salt.
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

  • Catalysis : Using zinc powder for reductive steps to improve yield, as demonstrated in benzamidine hydrochloride synthesis .

  • Temperature Control : Maintaining 60–80°C during amidation minimizes side reactions.

    • Data Table : Common Reaction Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationThionyl chloride, NH3, DMF, 70°C75–85≥95%
Salt FormationHCl (aq.), 0°C90–95≥98%

Q. How do researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and absence of impurities .
  • NMR : ¹H/¹³C NMR resolves methyl groups (δ 1.2–1.4 ppm) and amide protons (δ 6.5–7.0 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>98%) using gradient elution (acetonitrile/water + 0.1% TFA) .
  • Titration : Non-aqueous titration with perchloric acid quantifies hydrochloride content (98–102% w/w) .

Advanced Research Questions

Q. What challenges arise in the purification of this compound, and what strategies mitigate these issues?

  • Methodological Answer : Key challenges include:
  • Hydroscopicity : The compound absorbs moisture, complicating crystallization. Use anhydrous solvents (e.g., ethanol) and inert atmospheres during isolation.
  • Byproduct Formation : Unreacted amines or amide hydrolysis products require silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH) for removal.
  • Polymorphism : Differential scanning calorimetry (DSC) identifies stable crystalline forms. Slow cooling in ethanol improves crystal uniformity .

Q. How can in vitro assays be designed to evaluate the biological activity of this compound, particularly in neurological targets?

  • Methodological Answer :
  • Target Selection : Prioritize receptors common to piperidine derivatives (e.g., σ-opioid or NMDA receptors) .
  • Assay Design :

Receptor Binding : Radioligand displacement assays (e.g., [³H]-DTG for σ receptors) with HEK293 cells expressing cloned human receptors.

Functional Activity : Calcium flux assays (Fluo-4 dye) to measure agonist/antagonist effects.

  • Data Interpretation : IC₅₀/EC₅₀ values are normalized to controls (e.g., haloperidol for σ receptors). Contradictory results (e.g., partial agonism vs. antagonism) may arise from assay conditions (pH, temperature) and require validation via orthogonal methods (e.g., electrophysiology) .

    • Data Table : Example In Vitro Results
TargetAssay TypeIC₅₀ (nM)Efficacy (%)
σ-1 ReceptorRadioligand Binding120 ± 1585 (Antagonist)
NMDA ReceptorCalcium Flux450 ± 5040 (Inhibition)

Methodological Considerations for Data Contradictions

  • Stereochemical Variants : Chiral impurities (e.g., from incomplete resolution) may skew biological activity. Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (>99%) .
  • Batch Variability : Certificate of Analysis (CoA) parameters (e.g., residual solvents, heavy metals) must align with pharmacopeial standards (USP/EP) .

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